molecular formula C8H4BrCl2FO B1411207 4'-Bromo-2'-chloro-6'-fluorophenacyl chloride CAS No. 1805576-14-0

4'-Bromo-2'-chloro-6'-fluorophenacyl chloride

Cat. No.: B1411207
CAS No.: 1805576-14-0
M. Wt: 285.92 g/mol
InChI Key: ISLRVYHOLPMOPF-UHFFFAOYSA-N
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Description

4’-Bromo-2’-chloro-6’-fluorophenacyl chloride is a chemical compound with the molecular formula C8H4BrCl2FO It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacyl chloride structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2’-chloro-6’-fluorophenacyl chloride typically involves the halogenation of phenacyl chloride derivatives. One common method includes the bromination, chlorination, and fluorination of phenacyl chloride under controlled conditions. The reaction may proceed as follows:

    Bromination: Phenacyl chloride is treated with bromine in the presence of a catalyst such as iron(III) bromide.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride.

    Fluorination: Finally, the chlorinated product is fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.

Industrial Production Methods: In an industrial setting, the production of 4’-Bromo-2’-chloro-6’-fluorophenacyl chloride may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-2’-chloro-6’-fluorophenacyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Electrophilic Substitution: Lewis acids like aluminum chloride or iron(III) chloride.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield phenacyl derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4’-Bromo-2’-chloro-6’-fluorophenacyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-chloro-6’-fluorophenacyl chloride involves its interaction with molecular targets through its halogen atoms. The bromine, chlorine, and fluorine atoms can participate in various chemical interactions, including hydrogen bonding, halogen bonding, and van der Waals forces. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets.

Comparison with Similar Compounds

  • 2-Bromo-4’-chloroacetophenone
  • 4-Bromo-2-chlorophenol
  • 2-Chloro-4’-fluoroacetophenone

Comparison: 4’-Bromo-2’-chloro-6’-fluorophenacyl chloride is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the phenacyl chloride structure. This combination of halogens imparts distinct chemical properties and reactivity compared to similar compounds with fewer or different halogen substitutions. For example, 2-Bromo-4’-chloroacetophenone lacks the fluorine atom, which can significantly alter its reactivity and applications.

Properties

IUPAC Name

1-(4-bromo-2-chloro-6-fluorophenyl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl2FO/c9-4-1-5(11)8(6(12)2-4)7(13)3-10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLRVYHOLPMOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)CCl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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